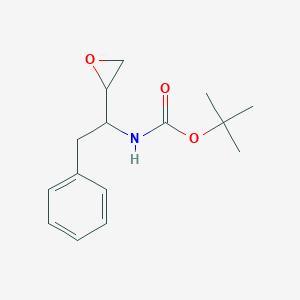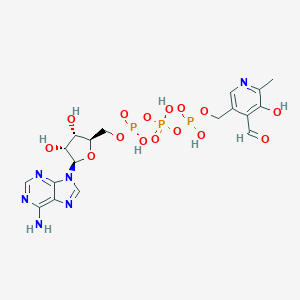
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester, also known as (-)-N-(3-phenylpropyl)-L-alanine Benzyl Ester, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a chiral amino acid derivative, and it is also known as a “pro-drug” because it is converted into the active form of the drug in the body. This compound has been studied for its potential applications in the treatment of various diseases and conditions, including cancer, Alzheimer’s disease, and obesity.
Aplicaciones Científicas De Investigación
Environmental Impact of Esters
Parabens, a class of esters including benzyl groups, are primarily used as preservatives in various products. Their presence in aquatic environments has raised concerns due to their potential weak endocrine-disrupting effects. Although biodegradable, continuous introduction into the environment leads to their ubiquity in surface water and sediments. The study highlighted the need for further research on the toxicity of chlorinated by-products of parabens (Haman et al., 2015).
Applications in Food and Food Packaging
Phthalate esters are widely used as plasticizers in food processing and packaging. Recent advancements in sample preparation and analytical methods have improved detection and understanding of these compounds in various food matrices. The study emphasized the importance of continued research to understand the human exposure, metabolism, and toxicological aspects of phthalates (Haji Harunarashid et al., 2017).
Chemical Industry and Polymer Research
The alkoxycarbonylation of unsaturated phytogenic substrates, involving ester synthesis, has potential applications in resource saving and improving environmental safety in the chemical industry. This review discussed the high yields and selectivities to linear structured products achieved under mild conditions, mostly due to homogeneous palladium-diphosphine catalysts (Sevostyanova & Batashev, 2023).
Biocompatible Materials
Research on biocompatible, degradable materials has led to the development of modified natural polymers such as hyaluronan derivatives. These materials, obtained by the partial or total esterification of carboxyl groups, show promise in various clinical applications due to their varied biological properties (Campoccia et al., 1998).
Biomarker Research
In biomarker research, human urinary carcinogen metabolites, including esters, provide valuable information about tobacco and cancer. The study presented methods for quantifying carcinogen metabolites and discussed their utility in studies on tobacco, cancer, and environmental tobacco smoke exposure (Hecht, 2002).
Propiedades
IUPAC Name |
ethyl (2R)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMCJYRMPUGEEC-FXAWDEMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537696 |
Source


|
| Record name | Ethyl (2R)-2-{[(2S)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester | |
CAS RN |
93841-86-2 |
Source


|
| Record name | Ethyl (2R)-2-{[(2S)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)



![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)








